molecular formula C8H6IN B102021 5-Iodoindole CAS No. 16066-91-4

5-Iodoindole

Cat. No.: B102021
CAS No.: 16066-91-4
M. Wt: 243.04 g/mol
InChI Key: TVQLYTUWUQMGMP-UHFFFAOYSA-N
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Description

5-Iodoindole: is an organic compound with the molecular formula C8H6IN . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of an iodine atom at the 5-position of the indole ring. This modification imparts unique chemical properties to the molecule, making it valuable in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .

Scientific Research Applications

Chemistry: 5-Iodoindole is used as a building block in the synthesis of various complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the exploration of novel reaction mechanisms .

Biology: In biological research, this compound is used as a probe to study the function of indole derivatives in biological systems. It is also employed in the synthesis of biologically active compounds, including potential drug candidates .

Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been investigated for their antiviral, anticancer, and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It serves as an intermediate in the synthesis of various colorants used in textiles, plastics, and other materials .

Mechanism of Action

Target of Action

5-Iodoindole, also known as 5-iodo-1H-indole, primarily targets the invertebrate-specific glutamate-gated chloride channel receptor . This receptor plays a crucial role in the nervous system of invertebrates, and its modulation can lead to paralysis and death of the organism .

Mode of Action

This compound interacts with its target receptor by rigidly binding to the active sites, similar to the action of abamectin . This interaction disrupts the normal functioning of the receptor, leading to detrimental effects on the organism’s nervous system .

Biochemical Pathways

It is known that the compound can diminish the reproductive activities, embryonic and juvenile lethality, and locomotor behaviors of certain organisms . Furthermore, this compound has been shown to induce diverse phenotypic deformities in nematodes, including abnormal organ disruption/shrinkage and increased vacuolization .

Result of Action

The action of this compound results in significant molecular and cellular effects. It has been shown to have high nematicidal activities against Bursaphelenchus xylophilus, a nematode known to cause severe economic losses in pine forest ecosystems . Additionally, this compound has been found to inhibit the growth of various bacterial strains and fungi .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been shown to be nontoxic to certain plants, suggesting that it could potentially be used in ecological environments to control harmful organisms without adversely affecting plant life . .

Safety and Hazards

5-Iodo-1H-indole may cause skin irritation and serious eye irritation . It is harmful if swallowed or inhaled . Protective measures such as wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation are recommended when handling this compound .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives .

Biochemical Analysis

Biochemical Properties

5-Iodoindole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutamate-gated chloride channel receptors . The binding of this compound to these receptors is thought to contribute to its biological activity .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to eradicate persister formation by Escherichia coli and Staphylococcus aureus, and most potently inhibit biofilm formation by these bacteria . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound exerts its effects by binding to the active sites of glutamate-gated chloride channel receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to rapidly kill E. coli and S. aureus without forming persister cells . This suggests that this compound has a stable effect over time, with no observed degradation or long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, specifically the root-knot nematode Meloidogyne incognita, this compound has been shown to effectively kill juveniles and freshly hatched juveniles by inducing multiple vacuole formation . Notably, at higher dosages (50 μg/mL), this compound induced rapid juvenile death within 6 hours .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is known to be produced from the catabolism of tryptophan via the indole and its derivatives pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Indole: One common method for preparing 5-Iodoindole involves the halogenation of indole. This can be achieved by reacting indole with iodine in the presence of an oxidizing agent such as potassium iodate or sodium hypochlorite.

    Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of an indole derivative with an iodoarene.

Industrial Production Methods: Industrial production of this compound often employs scalable versions of the above synthetic routes. The halogenation method is particularly favored due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Iodoindole can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    5-bromo-1H-indole: Similar to 5-Iodoindole, but with a bromine atom instead of iodine.

    5-chloro-1H-indole: Contains a chlorine atom at the 5-position.

    5-fluoro-1H-indole: Features a fluorine atom at the 5-position.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts higher reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .

Properties

IUPAC Name

5-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQLYTUWUQMGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382031
Record name 5-Iodoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16066-91-4
Record name 5-Iodoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5-iodoindole exhibits its antibacterial activity through multiple mechanisms. Primarily, it disrupts the integrity of the bacterial cell membrane, leading to cell shrinkage and death. This is linked to the induction of reactive oxygen species (ROS) within the bacterial cells. [, ]. This compound also demonstrates antibiofilm properties by hindering biofilm formation and motility in bacteria like Acinetobacter baumannii [] and Serratia marcescens [].

ANone: The molecular formula of this compound is C8H6IN, and its molecular weight is 255.05 g/mol.

A: While this compound itself has not been extensively studied for catalytic applications, it serves as a common starting material in various organic synthesis reactions. For instance, it is utilized in the synthesis of 5-(pyren-1-ylethynyl)indole, a DNA intercalator known as twisted intercalating nucleic acid (TINA), via a Cu-mediated Sonogashira palladium-catalyzed coupling reaction. [].

A: The presence of the iodine atom at the 5th position of the indole ring appears crucial for the biological activity of this compound. This is supported by research showing that various halogenated indoles, including this compound, exhibit potent antimicrobial and antivirulence activities against different bacterial species, while non-halogenated indoles show less potency []. Further research is needed to fully understand the structure-activity relationships and optimize the potency and selectivity of this compound derivatives.

A: Yes, this compound has demonstrated efficacy against multidrug-resistant Acinetobacter baumannii strains, showing comparable effectiveness to commercial antibiotics like ciprofloxacin, colistin, and gentamicin in inhibiting growth and biofilm formation []. Furthermore, it exhibited efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae. []

A: Yes, this compound successfully improved the survival rate of brine shrimp larvae infected with Vibrio campbellii. This study highlighted its potential as a protective agent against bacterial infections in aquaculture. [] Another study showed that this compound reduced the virulence of Candida albicans in a Caenorhabditis elegans model system. []

ANone: While specific resistance mechanisms against this compound have not been extensively studied, its mechanism of action, particularly its disruption of the bacterial membrane, could potentially lead to the development of resistance. Further research is needed to understand and mitigate potential resistance development.

ANone: Based on the available research, this compound shows promise for various applications, including:

  • Antibacterial agent: Its efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, makes it a potential candidate for developing new antibacterial drugs. [, , , ]
  • Antibiofilm agent: Its ability to inhibit biofilm formation in various bacterial species suggests potential applications in preventing biofilm-related infections, particularly in medical device coatings. [, , , ]
  • Antivirulence agent: this compound's ability to reduce the virulence of bacterial pathogens by interfering with quorum sensing and virulence factor production opens up possibilities for developing antivirulence therapies. [, ]
  • Nematicidal agent: Preliminary studies suggest potential nematicidal activity of this compound, which could be further explored for applications in agriculture. [, ]

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